methyl 4-(dimethylamino)-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(dimethylamino)-2-oxobut-3-enoate is an organic compound with a unique structure that includes a dimethylamino group and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(dimethylamino)-2-oxobut-3-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as methyl acetoacetate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Methyl 4-(dimethylamino)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 4-(dimethylamino)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxobutenoate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 4-(dimethylamino)-2-oxobutanoate
- Methyl 4-(dimethylamino)-2-oxopentanoate
- Methyl 4-(dimethylamino)-2-oxopropanoate
Uniqueness
Methyl 4-(dimethylamino)-2-oxobut-3-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the dimethylamino group and the oxobutenoate moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)-2-oxobut-3-enoate |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3 |
InChI Key |
XPYJCKBYZDSVTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C(=O)OC |
Origin of Product |
United States |
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